6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
Description
This compound features a 1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one core scaffold, a tricyclic system with fused rings and a ketone group at position 11. Attached to this core is a sulfonyl group linked to a 4-(4-fluorophenyl)piperazine moiety.
Properties
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S/c22-17-2-4-18(5-3-17)23-9-11-24(12-10-23)29(27,28)19-13-15-1-6-20(26)25-8-7-16(14-19)21(15)25/h2-5,13-14H,1,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHYBCYLJVDXRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Materials Science: It is explored for use in the development of advanced materials due to its unique structural properties.
Biological Research: The compound is used in studies related to receptor binding and enzyme inhibition.
Mechanism of Action
The mechanism of action of 6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity . The sulfonyl group may also play a role in enhancing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Sulfonyl Motifs
Compound A : [3-(Azepan-1-ylsulfonyl)phenyl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone ()
- Core Structure: A phenylmethanone scaffold instead of a tricyclic system.
- Substituents : Features a 4-(2-fluorophenyl)piperazine and a sulfonyl group linked to an azepane ring.
- The azepane ring may enhance solubility compared to the tricyclic system .
Compound B : 6-({4-[2-(4-Fluorophenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one ()
- Core Structure : Identical tricyclic scaffold.
- Substituents : Replaces the sulfonyl group with a 2-(4-fluorophenyl)acetyl moiety.
Compounds with Varied Piperazine Substituents
Compound C : 3-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-3-azatricyclo[7.3.1.0⁵,¹³]trideca(12),5,7,9(13),10-pentaene-2,4-dione ()
- Core Structure : A larger tricyclic system (7.3.1.0⁵,¹³) with additional unsaturation.
- Substituents : A 4-(2-methoxyphenyl)piperazine linked via a butyl chain.
- Key Differences : The extended alkyl chain and methoxy group could modulate serotonin receptor (5-HTR) affinity, as seen in related compounds .
Compound D : 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione ()
Pharmacological and Computational Comparisons
Binding Affinity Hypotheses
- The tricyclic core in the target compound likely enhances rigidity, favoring interactions with planar binding pockets (e.g., serotonin or dopamine receptors) compared to flexible spiro or phenylmethanone systems .
- The sulfonyl group may engage in hydrogen bonding with polar residues, a feature absent in acetyl-substituted analogues (Compound B) .
Computational Similarity Assessment
- Tanimoto Coefficients : Structural similarity analysis using binary fingerprints (e.g., MACCS keys) could quantify differences in piperazine substituents and core scaffolds .
- Graph-Based Comparison : Direct subgraph matching would highlight shared motifs (e.g., piperazine rings) and divergent regions (e.g., tricyclic vs. spiro cores) .
Biological Activity
The compound 6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C20H21FN4O4S
- Molecular Weight : 432.47 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate piperazine derivatives with sulfonyl and tricyclic frameworks. The synthetic routes often utilize various coupling reactions and protective group strategies to achieve the desired molecular structure.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of piperazine, including those similar to our compound of interest, exhibit significant antimicrobial properties. For instance, compounds containing the piperazine moiety have shown effectiveness against various bacterial strains and fungi, suggesting a potential application in treating infections .
Antimelanogenic Effects
One significant area of research focuses on the compound's ability to inhibit tyrosinase, an enzyme crucial for melanin production in melanocytes. The competitive inhibition of tyrosinase has been observed with related piperazine compounds, which could lead to applications in skin whitening agents or treatments for hyperpigmentation disorders .
Case Studies
- Inhibition Studies : A study evaluated the inhibitory effects of similar piperazine-based compounds on Agaricus bisporus tyrosinase (AbTYR). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard inhibitors like kojic acid, showcasing their potency as antimelanogenic agents .
- Safety and Efficacy : In vitro studies conducted on B16F10 melanoma cells revealed that these compounds did not exhibit cytotoxic effects while effectively reducing melanin synthesis. This highlights their potential therapeutic applications in dermatology without the adverse effects commonly associated with traditional treatments .
The biological activity of this compound is primarily attributed to its interaction with target enzymes such as tyrosinase. Molecular docking studies suggest that the fluorophenyl group enhances binding affinity through hydrophobic interactions, while the piperazine ring contributes to the overall structural stability necessary for effective enzyme inhibition .
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
